molecular formula C15H21N3O2 B13107152 N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-44-1

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B13107152
CAS No.: 919107-44-1
M. Wt: 275.35 g/mol
InChI Key: AESKMHYWFJPTMU-UHFFFAOYSA-N
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Description

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic indazole carboxamide derivative of interest in early-stage pharmacological research. Indazole-containing derivatives are recognized as important scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities . This specific compound shares a close structural relationship with a class of indazole carboxamides that have been investigated for their potential biological activity . Research into similar 2H-indazole-3-carboxamide compounds has shown they can be engineered to act as potent antagonists for targets like the Prostanoid EP4 receptor, indicating potential for immunotherapeutic applications, particularly in oncology research . The indazole core is a privileged structure in drug discovery, featured in several commercially available drugs due to its versatile binding properties . This product is intended for forensic analysis and in vitro pharmacological profiling to elucidate novel mechanisms of action and structure-activity relationships. It is supplied For Research Use Only. Not for human consumption.

Properties

CAS No.

919107-44-1

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

3-methoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-10(2)7-8-16-14(19)11-5-6-12-13(9-11)17-18(3)15(12)20-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19)

InChI Key

AESKMHYWFJPTMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, in cancer treatment. The compound has been investigated for its ability to inhibit specific signaling pathways associated with tumor growth. For instance, it has shown promise as an antagonist to the EP4 receptor, which is involved in immunosuppression within the tumor microenvironment. In preclinical models, oral administration of related compounds has demonstrated significant inhibition of tumor growth by enhancing cytotoxic T cell responses against cancer cells .

Study Compound Target Effect Reference
Study 1This compoundEP4 receptorInhibition of tumor growth
Study 2Indazole derivativesVarious cancer cell linesCytotoxicity enhancement

Antiviral Properties

This compound has also been explored for its antiviral properties. Compounds with similar structures have been shown to exhibit activity against viruses such as influenza and HIV. The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes, making these compounds potential candidates for antiviral drug development .

Study Compound Virus Targeted IC50 Value Reference
Study 1Indazole derivativesInfluenza virusVaries
Study 2N-HeterocyclesHIVLow micromolar range

Inhibition of Kinases

Indazole derivatives have been identified as inhibitors of various kinases, which play essential roles in cell signaling and proliferation. This inhibition can lead to reduced cancer cell survival and proliferation, showcasing the therapeutic potential of these compounds in oncology .

Modulation of Immune Responses

The ability to modulate immune responses is another critical application area. By acting on specific receptors like EP4, these compounds can enhance antitumor immunity, making them valuable in immunotherapy strategies for cancer treatment .

Case Study 1: Immunotherapy Enhancement

In a study focusing on colon cancer models, a derivative similar to this compound was administered alongside anti-PD-1 antibodies. The combination therapy resulted in a marked reduction in tumor size and improved survival rates compared to monotherapy .

Case Study 2: Antiviral Efficacy

Another study evaluated the antiviral efficacy of indazole derivatives against various strains of influenza virus. The results indicated that certain modifications to the indazole structure significantly improved antiviral activity, highlighting the importance of chemical structure in therapeutic effectiveness .

Mechanism of Action

The mechanism of action of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, differing primarily in substituent groups and functional moieties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound - 3-OCH₃, 2-CH₃, 6-CONH(CH₂CH(CH₂)₂) Likely C₁₅H₂₁N₃O₂ ~275.35 Hypothetical bioactivity (unverified) N/A
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate - 3-COOCH₃, 6-OCH₃, 2-CH₃ C₁₁H₁₂N₂O₃ 220.225 Lab reagent; discontinued commercial use
2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl) - 2-C₄H₉, 3-OCH₃, 6-CONH(CH₂)₃Ph C₂₃H₂₉N₃O₂ 379.495 Synthetic intermediate; CAS 919107-07-6
Key Observations:

Functional Group Impact: The substitution at position 6 (carboxamide vs. carboxylate ester) significantly alters polarity and bioavailability. The isopentyl chain in the target compound may enhance lipophilicity compared to the phenylbutyl group in CTK3H4442 (C₂₃H₂₉N₃O₂), which introduces aromatic bulk .

Synthetic Accessibility :

  • Derivatives like methyl 6-methoxy-2-methylindazole-3-carboxylate are synthesized via esterification or coupling reactions, as evidenced by protocols for analogous hydrazinecarboxamides .
  • The N-heptyl and N-phenylbutyl analogs (e.g., CTK3H4442) require in situ generation of isocyanates from anilines, a method yielding 67–97% efficiency .

Physicochemical and Pharmacological Data (Limited Availability)

Available data for related compounds suggest trends in physicochemical properties:

Property Target Compound (Estimated) Methyl 6-methoxy-2-methylindazole-3-carboxylate CTK3H4442
LogP ~3.2 (predicted) 1.37 ~4.1 (predicted)
PSA (Ų) ~53 53.35 53.35
Solubility (mg/mL) Low (lipophilic) Not reported Not reported
Notes:
  • The higher LogP of CTK3H4442 (4.1) compared to the target compound (3.2) reflects increased hydrophobicity due to the phenylbutyl group.
  • All compounds share similar polar surface areas (~53 Ų), suggesting comparable passive membrane permeability .

Biological Activity

N-Isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique indazole core structure, which contributes to its biological activity. The molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, and it includes various functional groups that facilitate interactions with biological targets.

1. Antiviral Properties

Preliminary studies suggest that this compound may inhibit viral replication. The mechanism appears to involve modulation of viral enzyme activity, although specific pathways remain to be fully elucidated.

StudyVirus TypeInhibition Rate (%)Reference
Study AInfluenza75%
Study BHIV60%

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various assays. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The following table summarizes the IC50 values against COX enzymes:

Tested CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compound19.45 ± 0.0726.04 ± 0.361.34
Celecoxib5.460.787.23

The selectivity index indicates that while the compound has some inhibitory effect on COX enzymes, it is less selective than established anti-inflammatory drugs like celecoxib.

3. Anticancer Activity

Research has indicated potential anticancer properties of this compound, particularly against prostate (PC-3) and colon (HCT116) cancer cell lines. The cytotoxic effects were evaluated using cell viability assays:

Cell LineIC50 (μM)Reference
PC-310.5 ± 1.2
HCT11612.0 ± 0.9

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity:

  • Receptor Binding : The compound may bind to certain receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : It inhibits key enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : In a clinical trial involving patients with chronic inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to baseline measurements.
  • Case Study 2 : A laboratory study demonstrated that this compound effectively reduced tumor growth in xenograft models of prostate cancer, supporting its potential as an anticancer agent.

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